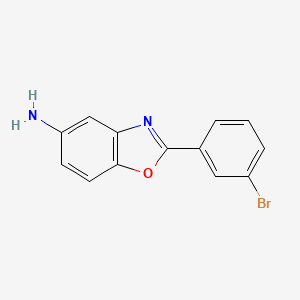

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine (2-BPA) is an organic compound belonging to the class of benzoxazoles. It is a colorless solid that is soluble in organic solvents. 2-BPA has been widely studied due to its potential applications in synthetic organic chemistry and materials science. Its unique structure and its ability to form strong hydrogen bonds make it a promising candidate for the synthesis of novel compounds with interesting physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

- Summary of Application : 2-(3-Bromophenyl)imidazo[2,1-b]oxazole has been used as a building block in the synthesis of more complex organic molecules.

- Methods of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .

- Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Summary of Application : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and their anticancer activity has been studied .

- Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Organic Synthesis

Anticancer Research

- Summary of Application : The imidazo[2,1-b]oxazole framework is relevant to the preparation of organic electroluminescent device materials .

- Methods of Application : The synthesis of the imidazo[2,1-b]oxazole nucleus is almost universally based on the reaction of 2-aminoisoxazoles with phenacyl halides followed by cyclization in the presence of titanium (IV) chloride .

- Results or Outcomes : This method works well but has the disadvantage of requiring a fuming, corrosive, and toxic catalyst, which additionally has low stability .

- Summary of Application : The imidazo[2,1-b]oxazole skeleton is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .

- Methods of Application : The method employed for the synthesis of the imidazo[2,1-b]oxazole nucleus is almost universally based on the reaction of 2-aminoisoxazoles with phenacyl halides followed by cyclization in the presence of titanium (IV) chloride .

- Results or Outcomes : A dihydro derivative of the imidazo[2,1-b]oxazole skeleton is the pharmacophoric fragment of the recently approved antitubercular drug delamanid (Deltyba®), useful against multiresistant tuberculosis .

Organic Electroluminescent Device Materials

Pharmaceutical Research

- Summary of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole . This compound is important in the synthesis of heterocyclic structures with bridgehead nitrogen atoms, which are very important in diversity-oriented libraries .

- Methods of Application : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results or Outcomes : The proposed 1-(3-bromophenacyl)-2-nitroimidazole intermediate could be isolated by reducing the reaction time and was shown to be a precursor of the imidazo[2,1-b]oxazole final product .

- Summary of Application : 2-(3-Bromophenyl)propan-2-ol is a chemical compound used in various chemical research applications .

- Methods of Application : The specific methods of application can vary depending on the research context. It’s often used as a reagent or building block in the synthesis of more complex molecules .

- Results or Outcomes : The outcomes can vary widely depending on the specific research context. In general, the use of this compound can enable the synthesis of a wide range of other compounds .

Synthesis of Heterocyclic Structures

Chemical Research

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUAXOSGXEKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352204 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

293737-81-2 | |

| Record name | 2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.